molecular formula C20H22N2O2S B15027207 (5Z)-3-cyclohexyl-1-methyl-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-1-methyl-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B15027207
M. Wt: 354.5 g/mol
InChI Key: GXFUXPCFAHXUDR-JXAWBTAJSA-N
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Description

(5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a prop-2-yn-1-yloxy phenyl group, and an imidazolidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps. One common method includes the reaction of cyclohexylamine with methyl isocyanide to form the imidazolidinone core. This intermediate is then reacted with 4-(prop-2-yn-1-yloxy)benzaldehyde under specific conditions to introduce the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent .

Medicine

In medicine, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features allow for the creation of polymers and other materials with enhanced strength, flexibility, and chemical resistance .

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural features provide versatility in synthesis and potential for various scientific and industrial applications .

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-1-methyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H22N2O2S/c1-3-13-24-17-11-9-15(10-12-17)14-18-19(23)22(20(25)21(18)2)16-7-5-4-6-8-16/h1,9-12,14,16H,4-8,13H2,2H3/b18-14-

InChI Key

GXFUXPCFAHXUDR-JXAWBTAJSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)OCC#C)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)OCC#C)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

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